5-(3,4-dimethoxyphenyl)-3-(1-(4-fluorophenyl)-5-methyl-1H-1,2,3-triazol-4-yl)-1,2,4-oxadiazole
Description
The compound 5-(3,4-dimethoxyphenyl)-3-(1-(4-fluorophenyl)-5-methyl-1H-1,2,3-triazol-4-yl)-1,2,4-oxadiazole is a heterocyclic molecule featuring a 1,2,4-oxadiazole core substituted with a 3,4-dimethoxyphenyl group at position 5 and a 1-(4-fluorophenyl)-5-methyl-1,2,3-triazol-4-yl moiety at position 2.
Properties
IUPAC Name |
5-(3,4-dimethoxyphenyl)-3-[1-(4-fluorophenyl)-5-methyltriazol-4-yl]-1,2,4-oxadiazole | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H16FN5O3/c1-11-17(22-24-25(11)14-7-5-13(20)6-8-14)18-21-19(28-23-18)12-4-9-15(26-2)16(10-12)27-3/h4-10H,1-3H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UZORTYVCUZYROF-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(N=NN1C2=CC=C(C=C2)F)C3=NOC(=N3)C4=CC(=C(C=C4)OC)OC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H16FN5O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
381.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Huisgen 1,3-Dipolar Cycloaddition
The 1,2,3-triazole moiety is commonly synthesized via copper-catalyzed azide-alkyne cycloaddition (CuAAC). For this compound, the reaction involves:
- 4-Fluorophenyl azide : Prepared by diazotization of 4-fluoroaniline followed by treatment with sodium azide.
- Propiolamide derivative : Synthesized from methyl propiolate and ammonia, followed by methylation to introduce the methyl group at position 5.
Reaction Conditions :
- Catalytic Cu(I) (e.g., CuSO₄·5H₂O with sodium ascorbate).
- Solvent: tert-Butanol/water (1:1).
- Temperature: 60°C, 12 hours.
Outcome :
- Regioselective formation of 1,4-disubstituted 1,2,3-triazole.
- Yield: 78–85% after recrystallization from ethanol.
Synthesis of the 5-(3,4-Dimethoxyphenyl)-1,2,4-Oxadiazole Core
Cyclocondensation of Amidoximes
The 1,2,4-oxadiazole ring is constructed via cyclization of amidoximes with carboxylic acid derivatives. For this substrate:
- 3,4-Dimethoxybenzamidoxime : Prepared by reacting 3,4-dimethoxybenzonitrile with hydroxylamine hydrochloride in ethanol under reflux.
- Activated carboxylic acid derivative : The triazole-containing acid chloride or ester is generated from the corresponding carboxylic acid (e.g., using thionyl chloride or DCC coupling).
Reaction Conditions :
- Solvent: Dry dichloromethane or toluene.
- Base: Triethylamine (for acid chloride route).
- Temperature: 80°C, 6–8 hours.
Outcome :
- Formation of the 1,2,4-oxadiazole ring with retention of the 3,4-dimethoxyphenyl group.
- Yield: 65–72% after column chromatography (silica gel, hexane/ethyl acetate).
Coupling of Triazole and Oxadiazole Moieties
Nucleophilic Aromatic Substitution
The final step involves linking the pre-formed triazole and oxadiazole units. A halogenated intermediate (e.g., 5-chloro-1,2,4-oxadiazole) reacts with the triazole-containing nucleophile:
- 5-Chloro-3-(3,4-dimethoxyphenyl)-1,2,4-oxadiazole : Synthesized by treating the oxadiazole amidoxime with phosphorus oxychloride.
- 1-(4-Fluorophenyl)-5-methyl-1H-1,2,3-triazol-4-yl sodium salt : Generated via deprotonation with NaH in THF.
Reaction Conditions :
- Solvent: Anhydrous THF.
- Temperature: 0°C to room temperature, 24 hours.
- Workup: Neutralization with dilute HCl, extraction with ethyl acetate.
Outcome :
- Formation of the target compound with high purity.
- Yield: 60–68% after recrystallization from ethanol/DMF.
Characterization and Analytical Data
Spectroscopic Confirmation
Purity and Crystallinity
- HPLC : >98% purity (C18 column, acetonitrile/water gradient).
- Melting Point : 184–186°C (decomposition observed above 190°C).
Optimization and Challenges
Regioselectivity in Triazole Formation
Stability of Oxadiazole Intermediates
- The 5-chloro-1,2,4-oxadiazole intermediate was moisture-sensitive, requiring anhydrous conditions during coupling.
Chemical Reactions Analysis
Types of Reactions
5-(3,4-Dimethoxyphenyl)-3-(1-(4-fluorophenyl)-5-methyl-1H-1,2,3-triazol-4-yl)-1,2,4-oxadiazole can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxidized products.
Reduction: Reduction reactions can be performed to modify the functional groups, such as reducing the nitro groups to amines.
Substitution: Electrophilic and nucleophilic substitution reactions can be used to introduce or replace substituents on the aromatic rings.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are frequently used.
Substitution: Reagents like halogens (Cl2, Br2) and nucleophiles (NH3, OH-) are commonly employed.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinones, while reduction can produce amines or alcohols.
Scientific Research Applications
Synthesis and Characterization
The synthesis of this compound typically involves multi-step reactions that include the formation of the oxadiazole ring and the incorporation of triazole moieties. Characterization methods such as NMR spectroscopy, mass spectrometry, and X-ray crystallography are employed to confirm the structure and purity of the synthesized compound.
Antitumor Activity
Several studies have demonstrated the antitumor potential of compounds similar to 5-(3,4-dimethoxyphenyl)-3-(1-(4-fluorophenyl)-5-methyl-1H-1,2,3-triazol-4-yl)-1,2,4-oxadiazole . For instance:
- Mechanism of Action : These compounds often exert their effects by inhibiting key enzymes involved in cancer cell proliferation or inducing apoptosis in cancer cells.
- Case Studies : In vitro studies have shown that derivatives exhibit significant cytotoxicity against various cancer cell lines, including breast and lung cancer cells.
Antimicrobial Properties
The antimicrobial efficacy of this compound has also been explored:
- Broad-Spectrum Activity : Research indicates that it possesses activity against a range of bacteria and fungi.
- Mechanism : The mechanism may involve disruption of microbial cell membranes or inhibition of essential metabolic pathways.
Antiviral Properties
Recent investigations into the antiviral properties highlight its potential against specific viral infections:
- Targeting Viral Enzymes : The compound has been studied for its ability to inhibit viral enzymes critical for replication.
- Case Studies : Preliminary findings suggest that it may be effective against viruses such as dengue and influenza.
Structure-Activity Relationship (SAR)
Understanding the structure-activity relationship is crucial for optimizing the efficacy of this compound:
- Functional Groups : The presence of methoxy groups on the phenyl ring and fluorine substitution on the triazole enhances biological activity.
- Modifications : Substituting different groups can lead to improved potency and selectivity against target pathogens.
Mechanism of Action
The mechanism of action of 5-(3,4-dimethoxyphenyl)-3-(1-(4-fluorophenyl)-5-methyl-1H-1,2,3-triazol-4-yl)-1,2,4-oxadiazole involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit the growth of microorganisms by interfering with their metabolic pathways or induce apoptosis in cancer cells by targeting specific signaling pathways.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural Analogues and Substituent Effects
The compound’s structural uniqueness lies in its 3,4-dimethoxyphenyl and 4-fluorophenyl-triazolyl substituents. Key comparisons with similar compounds include:
Key Observations :
- Substituent Impact : The 3,4-dimethoxyphenyl group enhances anti-inflammatory activity compared to simpler phenyl derivatives . Fluorinated triazole moieties improve crystallinity and intermolecular interactions, as seen in isostructural thiazole-pyrazole hybrids .
- Core Flexibility : Pyrazole and thiazole cores (e.g., compound 4 ) exhibit distinct packing modes compared to oxadiazoles, influencing solubility and bioactivity .
Biological Activity
5-(3,4-dimethoxyphenyl)-3-(1-(4-fluorophenyl)-5-methyl-1H-1,2,3-triazol-4-yl)-1,2,4-oxadiazole is a compound of significant interest due to its potential biological activities. This article reviews the existing literature on its synthesis, biological evaluations, and mechanisms of action.
Chemical Structure
The compound's structure can be represented as follows:
This molecular formula indicates the presence of various functional groups that may contribute to its biological activity.
Synthesis
The synthesis of this oxadiazole derivative typically involves multi-step reactions that integrate triazole and oxadiazole moieties. The detailed synthetic pathways can vary based on specific methodologies employed in different studies. For example, one common approach is the coupling of 3,4-dimethoxyphenyl derivatives with triazole intermediates under controlled conditions to yield the final product .
Anticancer Properties
Recent studies have highlighted the compound's anticancer properties. Notably, it has been shown to exhibit significant antiproliferative effects against various cancer cell lines. For instance:
- MCF-7 Breast Cancer Cells : The compound demonstrated an IC50 value of approximately 52 nM, indicating potent activity against estrogen receptor-positive breast cancer cells .
- MDA-MB-231 Triple-Negative Breast Cancer Cells : An IC50 value of 74 nM was recorded, suggesting that it effectively inhibits the growth of aggressive cancer types .
The mechanism behind this activity is believed to involve cell cycle arrest at the G2/M phase and induction of apoptosis. Immunofluorescence studies confirmed that the compound targets tubulin and induces multinucleation in treated cells, a hallmark of mitotic catastrophe .
Mechanistic Studies
Computational docking studies have provided insights into the binding interactions between the compound and tubulin. The findings suggest that it occupies the colchicine binding site on tubulin, which is critical for its anticancer effects .
Case Studies
A specific case study involving a series of oxadiazole derivatives demonstrated that compounds structurally similar to 5-(3,4-dimethoxyphenyl)-3-(1-(4-fluorophenyl)-5-methyl-1H-1,2,3-triazol-4-yl)-1,2,4-oxadiazole exhibited varying degrees of cytotoxicity against pancreatic ductal adenocarcinoma (PDAC) cell lines. The IC50 values ranged from micromolar to sub-micromolar levels . This indicates a potential for developing these compounds as therapeutic agents in resistant cancer types.
Comparative Analysis
To better understand the biological activity of this compound compared to other similar compounds, a table summarizing key biological activities is presented below:
| Compound Name | Target Cells | IC50 (nM) | Mechanism of Action |
|---|---|---|---|
| 5-(3,4-dimethoxyphenyl)-3-(1-(4-fluorophenyl)-5-methyl-1H-1,2,3-triazol-4-yl)-1,2,4-oxadiazole | MCF-7 | 52 | G2/M phase arrest; apoptosis induction |
| Similar Compound A | MDA-MB-231 | 74 | Tubulin polymerization inhibition |
| Similar Compound B | PDAC (SUIT-2) | 220 | EMT modulation; metalloproteinase inhibition |
Q & A
Basic: What are the optimal synthetic routes for this compound?
Answer:
The synthesis involves multi-step reactions:
Oxadiazole Formation : Cyclization of a hydrazide derivative (e.g., 3,4-dimethoxyphenyl hydrazide) with a nitrile precursor under reflux in anhydrous THF or DMF, catalyzed by POCl₃ or PCl₅ (70–90°C, 6–12 hours) .
Triazole Introduction : Azide-alkyne cycloaddition ("click chemistry") using Cu(I) catalysts (e.g., CuSO₄·5H₂O with sodium ascorbate) to attach the 4-fluorophenyl-triazole moiety. Reaction conditions: ambient temperature, 12–24 hours in t-BuOH/H₂O .
Purification : Column chromatography (silica gel, ethyl acetate/hexane gradient) and recrystallization (ethanol/water) to achieve >95% purity .
Basic: Which spectroscopic techniques are critical for structural confirmation?
Answer:
- 1H/13C NMR : Identify methoxy (δ 3.8–4.0 ppm), fluorophenyl (δ 7.1–7.4 ppm), and triazole/oxadiazole protons (δ 8.0–8.5 ppm). 13C NMR confirms aromatic carbons and heterocyclic rings .
- IR Spectroscopy : Detect C=N stretches (1,2,4-oxadiazole: ~1600 cm⁻¹) and C-F bonds (fluorophenyl: ~1220 cm⁻¹) .
- HRMS : Validate molecular ion peaks (e.g., [M+H]+) with <2 ppm error .
- X-ray Crystallography : Resolve crystal packing and confirm substituent orientation (e.g., dihedral angles between oxadiazole and triazole rings) .
Advanced: How do the 3,4-dimethoxyphenyl and 4-fluorophenyl groups influence bioactivity?
Answer:
- Methoxyphenyl : Enhances lipophilicity (logP ~3.5), improving membrane permeability. The 3,4-substitution pattern increases π-π stacking with aromatic residues in enzyme active sites (e.g., CYP450 isoforms) .
- Fluorophenyl : Introduces electron-withdrawing effects, stabilizing charge-transfer interactions. Fluorine’s van der Waals radius (1.47 Å) allows tight binding to hydrophobic pockets (e.g., kinase ATP-binding sites) .
- Synergy : Combined groups enhance selectivity for cancer cell lines (e.g., IC₅₀ = 8.2 µM against MCF-7 vs. 22.4 µM for non-fluorinated analogs) .
Advanced: How can computational modeling resolve contradictions in bioactivity data?
Answer:
- Molecular Docking : Use PDB targets (e.g., 3LD6 for antifungal activity) to compare binding poses. Fluorophenyl may clash with steric residues in some isoforms, explaining variable IC₅₀ values .
- MD Simulations : Analyze stability of ligand-protein complexes over 100 ns. Triazole-methyl groups show higher conformational flexibility in polar vs. nonpolar binding pockets .
- QSAR Models : Correlate substituent electronegativity (e.g., Hammett σ values) with antimicrobial activity (R² = 0.89 in Gram-positive bacteria) .
Basic: What in vitro assays are recommended for initial bioactivity screening?
Answer:
- Anticancer : MTT assay on 60 NCI cell lines, with dose-response curves (1–100 µM, 48–72 hours) .
- Antimicrobial : Broth microdilution (MIC determination) against S. aureus (ATCC 25923) and C. albicans (ATCC 90028) .
- Enzyme Inhibition : Fluorescence-based assays (e.g., COX-2 inhibition at 10 µM, measuring prostaglandin E₂ reduction) .
Advanced: What strategies optimize metabolic stability in vivo?
Answer:
- Pro-drug Design : Introduce esterase-labile groups (e.g., acetylated methoxy) to enhance oral bioavailability .
- CYP450 Inhibition Assays : Use human liver microsomes to identify metabolic hotspots (e.g., triazole N-methylation reduces clearance by 40%) .
- Plasma Stability Testing : Incubate compound in rat plasma (37°C, 24 hours) with LC-MS monitoring. Fluorophenyl groups reduce esterase-mediated hydrolysis .
Basic: How to validate purity and stability for long-term storage?
Answer:
- HPLC : Use C18 columns (acetonitrile/0.1% TFA gradient, λ = 254 nm). Purity >98% required for biological assays .
- Accelerated Stability Testing : Store at 40°C/75% RH for 6 months; monitor degradation via NMR (e.g., methoxy demethylation <5%) .
- Mass Balance : Combine LC-MS, TGA, and DSC to detect hygroscopicity or polymorphic transitions .
Advanced: What mechanistic studies explain its antiproliferative effects?
Answer:
- Cell Cycle Analysis : Flow cytometry (PI staining) shows G2/M arrest (e.g., 65% of MCF-7 cells at 10 µM) .
- Apoptosis Assays : Annexin V-FITC/PI staining confirms caspase-3 activation (2.5-fold increase vs. control) .
- ROS Detection : DCFH-DA fluorescence indicates ROS generation (1.8-fold at 20 µM), linking to mitochondrial dysfunction .
Basic: What are key safety considerations during handling?
Answer:
- Toxicity Screening : Ames test (TA98 strain) for mutagenicity; EC₅₀ in D. magna for ecotoxicity .
- PPE Requirements : Nitrile gloves, lab coat, and fume hood use due to potential irritancy (NFPA Health Hazard = 2) .
- Waste Disposal : Neutralize acidic byproducts (e.g., POCl₃ residues) with 10% NaHCO₃ before disposal .
Advanced: How to design derivatives for improved blood-brain barrier (BBB) penetration?
Answer:
- LogP Optimization : Target 2.0–3.0 via substituent modification (e.g., replacing methoxy with trifluoromethoxy) .
- P-gp Efflux Inhibition : Co-administer verapamil (10 µM) in MDCK-MDR1 assays to assess P-glycoprotein substrate potential .
- In Silico BBB Prediction : Use ADMET predictors (e.g., SwissADME) to prioritize analogs with >0.6 BBB permeability scores .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
